

discovery and history of 2-Chloro-6-methylbenzoyl chloride

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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzoyl chloride

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An In-depth Technical Guide to **2-Chloro-6-methylbenzoyl Chloride**: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-6-methylbenzoyl chloride**, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis protocols, reactivity, and potential applications, grounding all information in established scientific principles and authoritative references.

Core Chemical Identity and Physicochemical Properties

2-Chloro-6-methylbenzoyl chloride (CAS No. 89894-44-0) is a di-substituted acyl chloride.^[1]^[2]^[3] The presence of both a chloro and a methyl group on the aromatic ring, ortho to the carbonyl chloride, creates a unique electronic and steric environment that influences its reactivity. It is typically a colorless to pale yellow liquid with a characteristic pungent odor.^[1]

The acyl chloride functional group makes the molecule a highly reactive electrophile, readily participating in nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its utility as a building block in organic synthesis.

Table 1: Physicochemical Properties of **2-Chloro-6-methylbenzoyl Chloride**

Property	Value	Reference(s)
CAS Number	89894-44-0	[4]
Molecular Formula	C ₈ H ₆ Cl ₂ O	[4]
Molecular Weight	189.04 g/mol	[3][5]
Appearance	Colorless to pale yellow liquid	[1]
InChI Key	NPRWNQSMJBAKCL-UHFFFAOYSA-N	[5]
Canonical SMILES	<chem>CC1=C(C(=CC=C1)Cl)C(=O)C</chem> 	[4]

Historical Context and Discovery

The specific discovery of **2-Chloro-6-methylbenzoyl chloride** is not prominently documented in seminal publications, a common fate for many specialized chemical reagents. Its emergence is best understood as a logical progression within the broader history of organic synthesis.

The synthesis of the parent compound, benzoyl chloride, was reported in the 19th century. The development of robust chlorination and acylation reactions throughout the early 20th century paved the way for the creation of a vast array of substituted benzoyl chlorides. For instance, a 1983 patent by The Dow Chemical Company details a method for preparing 2-chlorobenzoyl chloride from 2-chlorobenzaldehyde, showcasing the industrial interest in chlorinated benzoyl chlorides.[6] The synthesis of various alkylbenzoyl chlorides, driven by their utility as intermediates for agrochemicals and other products, was further refined in subsequent decades.[7]

The synthesis of **2-Chloro-6-methylbenzoyl chloride** likely arose from the need for fine-tuned building blocks in medicinal and materials chemistry, where precise substitution patterns are required to modulate the biological activity or physical properties of a target molecule.

Synthesis and Mechanistic Insights

The most common and industrially viable method for synthesizing **2-Chloro-6-methylbenzoyl chloride** is the chlorination of its corresponding carboxylic acid, 2-chloro-6-methylbenzoic acid.

This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl_2) or oxalyl chloride.

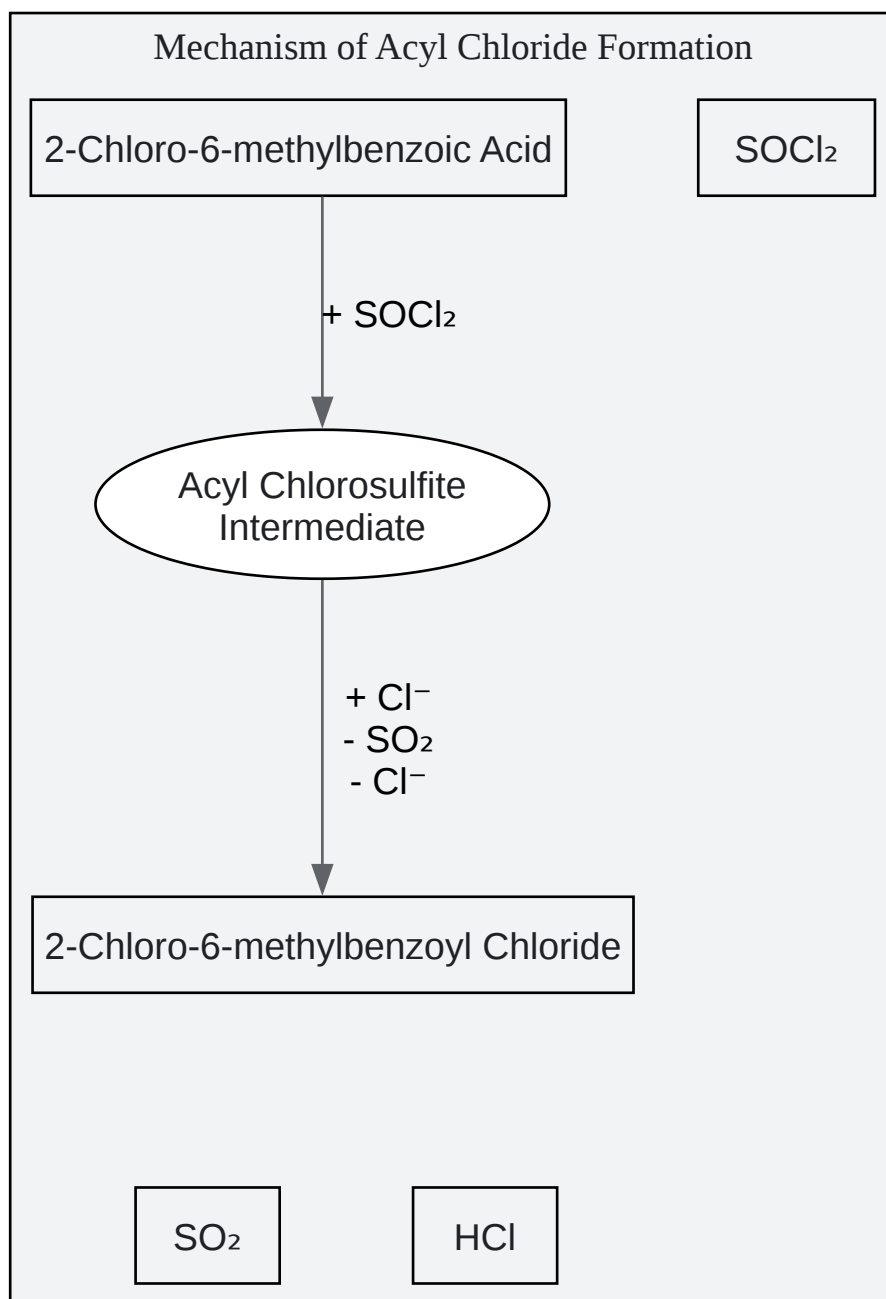
Synthesis of the Precursor: 2-Chloro-6-methylbenzoic Acid

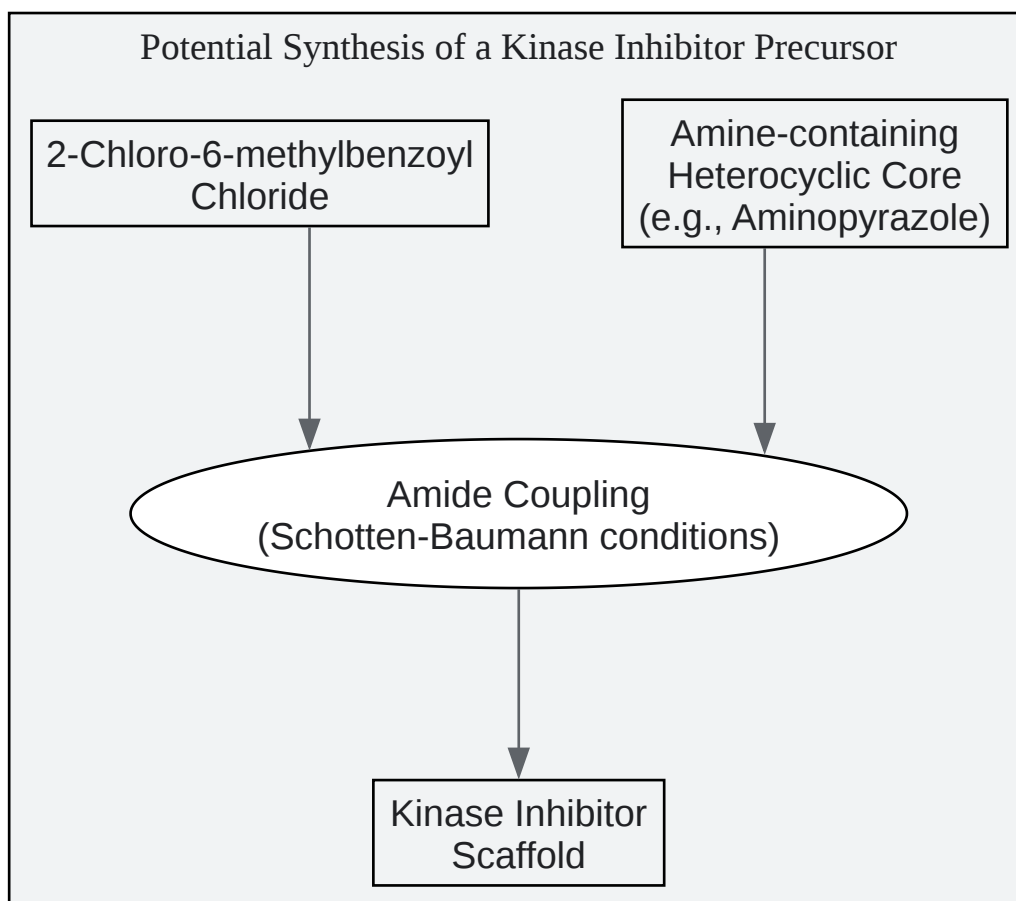
A reliable synthesis of the precursor is paramount. A 2001 paper in Organic Process Research & Development outlines two efficient methods for its preparation in kilogram quantities.^[8] One high-yield method involves the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene, followed by hydrolysis of the resulting methyl ester.

Conversion to 2-Chloro-6-methylbenzoyl Chloride

The conversion of 2-chloro-6-methylbenzoic acid to the acyl chloride proceeds via a nucleophilic acyl substitution mechanism. Thionyl chloride is a frequently used reagent for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF).

The reaction mechanism, illustrated below, involves the activation of the carboxylic acid by thionyl chloride to form a highly reactive acyl chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite leaving group, which subsequently decomposes to sulfur dioxide and another chloride ion.





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